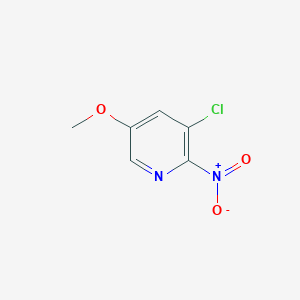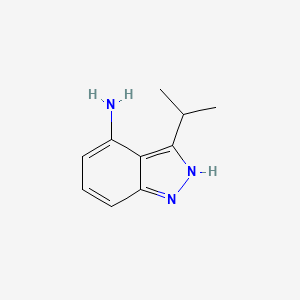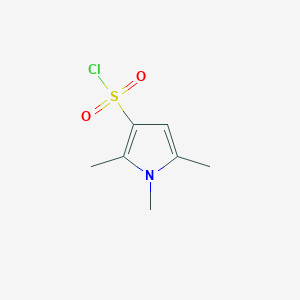
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with ethyl acetoacetate under controlled conditions to form an intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethylphenyl)-3-ethyl-N-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dimethylphenyl)thioureido derivatives: These compounds share a similar phenyl group but differ in their core structure.
Quinazoline derivatives: Compounds with a quinazoline core but different substituents.
Uniqueness
Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C22H25N3O3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-3-ethyl-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-6-24-21(27)17-10-9-16(12-18(17)23-22(24)28)20(26)25(13(2)3)19-11-14(4)7-8-15(19)5/h7-13H,6H2,1-5H3,(H,23,28) |
InChI-Schlüssel |
RGORMJMBALCJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C3=C(C=CC(=C3)C)C)C(C)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)

![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

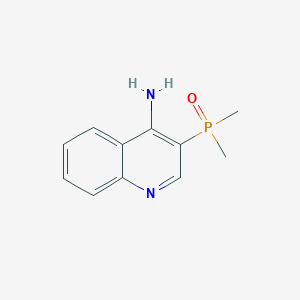


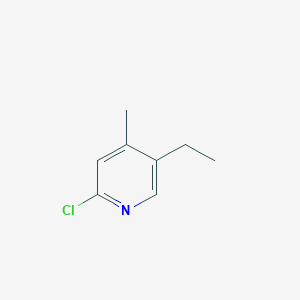
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)

